Atazanavir N2-Descarboxymethyl
CAS No.: 1028634-76-5
Cat. No.: VC0107058
Molecular Formula: C₃₆H₅₀N₆O₅
Molecular Weight: 646.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1028634-76-5 |
|---|---|
| Molecular Formula | C₃₆H₅₀N₆O₅ |
| Molecular Weight | 646.82 |
| IUPAC Name | methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C36H50N6O5/c1-35(2,3)30(37)32(44)41-42(22-25-16-18-26(19-17-25)27-15-11-12-20-38-27)23-29(43)28(21-24-13-9-8-10-14-24)39-33(45)31(36(4,5)6)40-34(46)47-7/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,45)(H,40,46)(H,41,44)/t28-,29-,30+,31+/m0/s1 |
| SMILES | CC(C)(C)C(C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N |
Introduction
Chemical Properties and Structure
Atazanavir N2-Descarboxymethyl possesses distinctive chemical properties that differentiate it from the parent Atazanavir compound. It has a molecular formula of C36H50N6O5, which reflects the loss of C2H2O2 compared to Atazanavir's formula (C38H52N6O7) . This structural difference results from the N-dealkylation process. The compound has a molecular weight of 646.819 g/mol, which is lower than Atazanavir's 704.8555 g/mol .
The chemical structure can be represented by its SMILES notation: MOC(=O)NC@HC(C)(C)C . Its accurate mass is 646.384, which is important for mass spectrometric identification and analysis .
The IUPAC name provides a complete structural description: methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate .
Key Chemical Properties
The table below summarizes the essential chemical properties of Atazanavir N2-Descarboxymethyl:
| Property | Value |
|---|---|
| CAS Number | 1028634-76-5 |
| Molecular Formula | C36H50N6O5 |
| Molecular Weight | 646.819 g/mol |
| Accurate Mass | 646.384 |
| Origin | N-dealkylation metabolite of Atazanavir |
Formation and Metabolic Pathway
Atazanavir N2-Descarboxymethyl is formed through the N-dealkylation of Atazanavir during hepatic metabolism. According to the FDA-approved drug label and research studies, the major biotransformation pathways of Atazanavir include mono- and di-oxygenation, while N-dealkylation represents one of the minor biotransformation pathways, alongside glucuronidation, hydrolysis, and dehydrogenation .
Multiple studies investigating Atazanavir biotransformation have identified specific metabolites, with Atazanavir N2-Descarboxymethyl (sometimes designated as M5 in research literature) confirmed as one of the N-dealkylation products . The formation of this metabolite occurs through complex metabolism primarily mediated by cytochrome P450 enzymes, specifically CYP3A4/5, which are the main enzymes responsible for Atazanavir biotransformation .
Analytical Methods for Detection
The detection and quantification of Atazanavir N2-Descarboxymethyl in pharmaceutical formulations and biological samples require sensitive and specific analytical methods. Liquid chromatography-mass spectrometry (LC-MS) represents the gold standard for detecting this compound at trace levels required for impurity analysis.
A validated LC-MS method has been developed for the determination of genotoxic impurities in Atazanavir sulfate drug substance, demonstrating the feasibility of highly sensitive impurity detection in this drug . While this specific method targeted tert-butyl 2-[4-(pyridine-2-yl) benzyl] hydrazine carboxylate rather than Atazanavir N2-Descarboxymethyl, the approach illustrates the analytical principles applicable to detecting and quantifying Atazanavir-related impurities .
Analytical Method Performance Parameters
The table below presents typical analytical performance parameters for impurity detection in Atazanavir drug substance, which can be adapted for Atazanavir N2-Descarboxymethyl analysis:
| Analytical Parameter | Value | Significance |
|---|---|---|
| Quantitation Limit (QL) | 1.1 ppm | Lowest concentration reliably quantified |
| Detection Limit (DL) | 0.3 ppm | Lowest concentration reliably detected |
| Correlation Coefficient | 0.999 | Measure of linearity (0.999 indicates excellent linearity) |
| Recovery Range | 96.4-100.4% | Measure of method accuracy |
These analytical parameters demonstrate the high sensitivity and accuracy achievable with modern LC-MS methods . The ability to detect impurities at levels as low as 0.3 ppm is crucial for pharmaceutical quality control and ensures compliance with stringent regulatory requirements.
Significance in Pharmaceutical Quality Control
Atazanavir N2-Descarboxymethyl has significant importance in pharmaceutical quality control as a recognized impurity of Atazanavir . Regulatory authorities, including the FDA and European Medicines Agency (EMA), require pharmaceutical manufacturers to identify, quantify, and control impurities within established limits to ensure drug safety and efficacy.
The presence of Atazanavir N2-Descarboxymethyl in Atazanavir sulfate formulations must be monitored to ensure batch-to-batch consistency and compliance with quality standards. Pharmaceutical manufacturers employ validated analytical methods to detect and quantify this impurity during various stages of drug production and stability testing. While the search results don't specifically classify Atazanavir N2-Descarboxymethyl as genotoxic, the development of sensitive analytical methods for impurity detection in Atazanavir demonstrates the industry's commitment to comprehensive quality control .
Current Research and Applications
Current research involving Atazanavir N2-Descarboxymethyl encompasses several important applications in pharmaceutical science and HIV treatment:
Metabolic Profiling and Pharmacokinetics
Identifying and characterizing Atazanavir N2-Descarboxymethyl contributes significantly to understanding the complete metabolic profile of Atazanavir in patients. This knowledge informs dosing strategies, helps predict potential drug interactions, and explains individual variations in drug response. Studies have documented pharmacokinetic differences between races, genders, and HIV status that may relate to variations in metabolite formation, including Atazanavir N2-Descarboxymethyl .
Pharmaceutical Reference Standards
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume